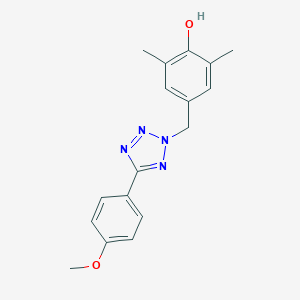
Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl-, also known as MTMT, is a synthetic compound that has been widely used in scientific research. This compound is a tetrazole derivative and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用機序
The mechanism of action of Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- is not fully understood. However, it has been suggested that Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- exerts its biological activities by modulating various signaling pathways. For example, Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.
生化学的および生理学的効果
Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in animal models, indicating its antioxidant properties. Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has also been found to increase the levels of glutathione (GSH), which is an important antioxidant molecule in the body. In addition, Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models.
実験室実験の利点と制限
Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- is also stable and has a long shelf life, which makes it suitable for long-term experiments. However, there are also some limitations to using Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- in lab experiments. For example, the mechanism of action of Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the effects of Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- may vary depending on the experimental conditions, such as the dose and duration of treatment.
将来の方向性
For research on Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- include investigating its potential as a therapeutic agent and further elucidating its mechanism of action.
合成法
Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylhydrazine with 2,6-dimethylphenol, followed by the condensation of the resulting product with 5-chloromethyl-1H-tetrazole. The final product is obtained through the deprotection of the tetrazole group using sodium ethoxide.
科学的研究の応用
Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has been extensively used in scientific research due to its various biological activities. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has also been shown to possess analgesic properties by blocking the pain response in animal models. In addition, Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has been found to have anti-cancer properties by inducing apoptosis in cancer cells.
特性
CAS番号 |
104186-18-7 |
|---|---|
製品名 |
Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- |
分子式 |
C17H18N4O2 |
分子量 |
310.35 g/mol |
IUPAC名 |
4-[[5-(4-methoxyphenyl)tetrazol-2-yl]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C17H18N4O2/c1-11-8-13(9-12(2)16(11)22)10-21-19-17(18-20-21)14-4-6-15(23-3)7-5-14/h4-9,22H,10H2,1-3H3 |
InChIキー |
QLODQKPFNUJZPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CC=C(C=C3)OC |
正規SMILES |
CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CC=C(C=C3)OC |
その他のCAS番号 |
104186-18-7 |
同義語 |
4-((5-(4-Methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethylphenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
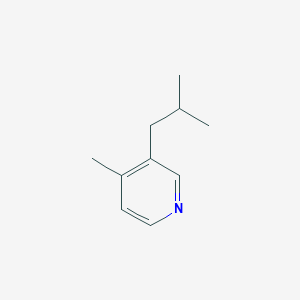
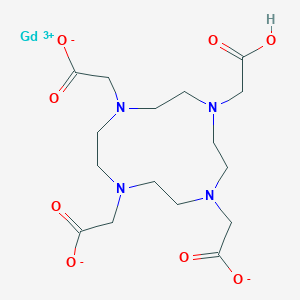
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
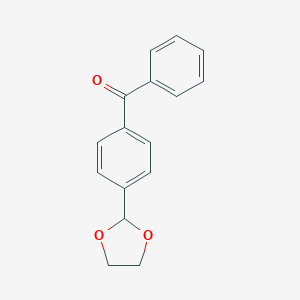
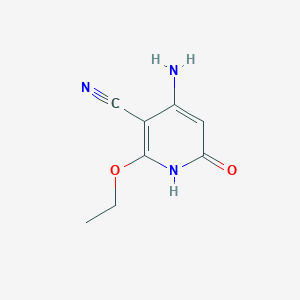
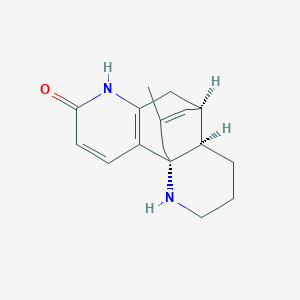
![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)
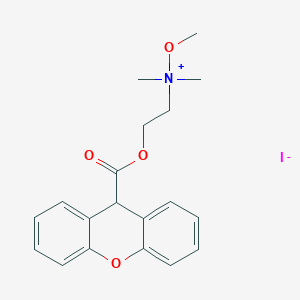
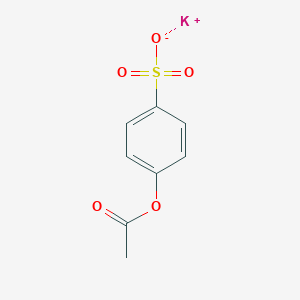
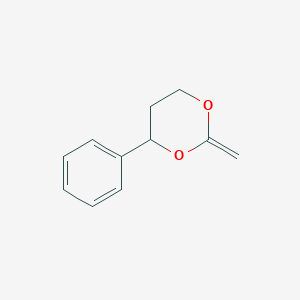
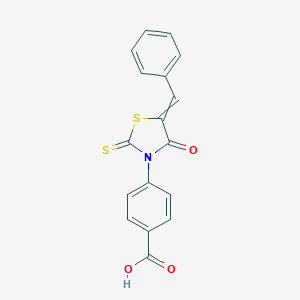
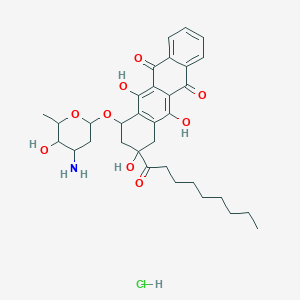
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)